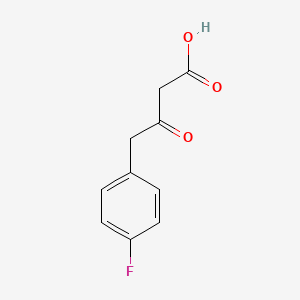

![molecular formula C14H17NO4 B3114090 (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid CAS No. 19946-44-2](/img/structure/B3114090.png)

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Overview

Description

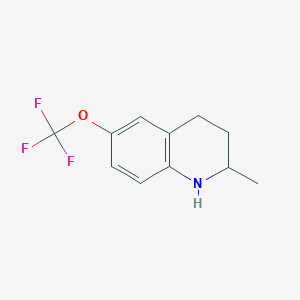

The compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a cyclopentane derivative with a carboxylic acid group at the 1-position and a benzyloxy carbonyl amino group at the 3-position . The benzyloxy carbonyl group is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered cyclopentane ring, with a carboxylic acid group and a benzyloxy carbonyl amino group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Scientific Research Applications

Inhibitory Effects on Enzymatic Synthesis

One study delved into structural and conformational analogues of L-methionine as inhibitors of enzymatic synthesis of S-adenosyl-L-methionine, finding that the cyclopentane-based structures, including those resembling (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid, can act as competitive inhibitors depending on their specific structural isomers and modifications. Such compounds exhibit varying inhibitory activities, highlighting the significance of ring size, substituents, and conformation in their interaction with enzymes (Coulter et al., 1974).

Anticonvulsant Activity

Another research focus has been on the anticonvulsant activity of amino amides and esters based on cyclopentane carboxylic acids. By exploring the synthesis and anticonvulsant properties of such compounds, researchers have identified potential therapeutic applications in epilepsy management (Arustamyan et al., 2019).

Precursor for Nucleoside Synthesis

Cyclopentane-based compounds have also been synthesized as precursors for carbocyclic nucleosides, which are important for developing antiviral and antineoplastic agents. Techniques have been developed for the stereocontrolled synthesis of these compounds, providing a foundation for further pharmaceutical applications (Chang et al., 1994).

PET Imaging Agents

Research into the synthesis, radiolabeling, and biological evaluation of cyclopentane carboxylic acids as PET imaging agents highlights their potential in tumor delineation and understanding of cellular mechanisms. Such studies contribute to the advancement of diagnostic tools in oncology (Pickel et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is currently unknown. This compound contains a benzyloxycarbonyl group , which is often used as a protecting group in organic synthesis . The role of a protecting group is to temporarily mask a functional group from participating in a reaction .

Mode of Action

The benzyloxycarbonyl group in the compound can be removed under certain conditions, revealing the functional group it was protecting . This could potentially lead to changes in the biochemical properties of the molecule .

Biochemical Pathways

The removal of the benzyloxycarbonyl group could potentially affect various biochemical pathways depending on the nature of the functional group it was protecting .

Pharmacokinetics

The presence of the benzyloxycarbonyl group could potentially affect the compound’s bioavailability .

Result of Action

The removal of the benzyloxycarbonyl group could potentially lead to changes in the molecule’s biochemical properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the removal of the benzyloxycarbonyl group is often carried out under acidic or basic conditions .

properties

IUPAC Name |

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHMZYGMZLWARX-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)

![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)